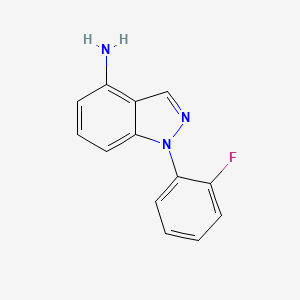










|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC.[F:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1I>CCOC(C)=O.[Cu]I.C1(C)C=CC=CC=1>[F:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1 |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=2C(=CC=CC12)N
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
320 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)I
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
|
Type
|
ADDITION
|
|
Details
|
refilled with argon twice
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove inorganics
|
|
Type
|
WASH
|
|
Details
|
the Celite pad was washed successively with EtOAc until the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1)N1N=CC=2C(=CC=CC12)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.19 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |